5-BROMOHYDANTOIN

Brominating Agents Electrophilic Substitution Reagent Selection

5-BROMOHYDANTOIN (CAS 173904-10-4) is a monobrominated hydantoin purpose-built as an electrophilic bromine source for Friedel-Crafts alkylation, not for generic water treatment. Its single 5-position bromine enables selective C–C bond formation to yield 5-arylhydantoins – critical intermediates for semisynthetic penicillins and cephalosporins. Unlike DBDMH, DCDMH, or NBS, this compound preserves the hydantoin scaffold and offers tunable ortho/para selectivity with Lewis acid catalysts (e.g., YbCl₃, Mg(ClO₄)₂). Ideal for pharmaceutical intermediate synthesis and catalyst screening. Bulk pricing available for industrial procurement.

Molecular Formula C3H3BrN2O2
Molecular Weight 178.97 g/mol
CAS No. 173904-10-4
Cat. No. B064594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BROMOHYDANTOIN
CAS173904-10-4
Molecular FormulaC3H3BrN2O2
Molecular Weight178.97 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)N1)Br
InChIInChI=1S/C3H3BrN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8)
InChIKeySAFCTMWBPBVFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-BROMOHYDANTOIN (CAS 173904-10-4) Procurement Guide: Properties and Core Applications


5-BROMOHYDANTOIN (CAS 173904-10-4), also known as 5-bromoimidazolidine-2,4-dione, is a monobrominated hydantoin derivative with a molecular weight of 178.97 g/mol and the chemical formula C3H3BrN2O2 . This compound is a versatile electrophilic bromine source and a key intermediate in organic synthesis. Its core utility lies in its ability to participate in Friedel-Crafts reactions with aromatic compounds to yield valuable 5-arylhydantoins, which are crucial precursors in the production of semisynthetic antibiotics like penicillins and cephalosporins .

5-BROMOHYDANTOIN (CAS 173904-10-4): Why In-Class Compounds Cannot Be Interchanged


Simple substitution of 5-BROMOHYDANTOIN with other hydantoin derivatives or general-purpose brominating agents is not scientifically viable. Unlike the more common 5,5-dialkylhydantoins (e.g., DBDMH, DCDMH) used in water treatment, which have two alkyl substituents at the 5-position, 5-BROMOHYDANTOIN has a single, reactive bromine atom at this position [1]. This structural feature is critical for its specific role as an electrophilic building block in Friedel-Crafts alkylation, enabling the formation of a new C-C bond at the hydantoin core [2]. Furthermore, its reactivity profile differs significantly from other N-bromo compounds like N-Bromosuccinimide (NBS), making it unsuitable for generic substitution in reactions where the hydantoin scaffold must be preserved [3]. The quantitative evidence below underscores these non-negotiable performance differences.

Quantitative Differentiation Evidence for 5-BROMOHYDANTOIN (CAS 173904-10-4) in Scientific Selection


5-BROMOHYDANTOIN vs. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Divergent Bromine Content and Reactivity Profiles

5-BROMOHYDANTOIN is a monobrominated compound, whereas its industrial analog, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), is a dibrominated derivative. This difference in bromine stoichiometry directly impacts reagent equivalency and reaction byproduct profiles [1]. DBDMH is often favored for cost-effectiveness due to its two active bromine atoms, but 5-BROMOHYDANTOIN is specifically selected when only a single bromine atom is required for a specific synthetic step, or when the introduction of the dimethyl substituents present in DBDMH is undesirable for the final molecular architecture [2].

Brominating Agents Electrophilic Substitution Reagent Selection

5-BROMOHYDANTOIN as an Electrophile: Quantified Yield and Selectivity in Friedel-Crafts Alkylation with Phenol

In the synthesis of 5-(hydroxyphenyl)hydantoin, a critical intermediate for semi-synthetic antibiotics, 5-BROMOHYDANTOIN serves as a superior electrophilic partner compared to alternative synthetic routes [1]. The reaction of 5-BROMOHYDANTOIN with phenol, catalyzed by specific Lewis acids, achieves high yields and tunable selectivity. The use of YbCl3 as a catalyst provides the best overall yield of 5-(hydroxyphenyl)hydantoin, while Mg(ClO4)2 offers the highest selectivity for the para-isomer [2].

Friedel-Crafts Alkylation 5-Arylhydantoin Synthesis Lewis Acid Catalysis

5-BROMOHYDANTOIN vs. N-Bromosuccinimide (NBS): A Structural Distinction for Scaffold Preservation

While N-Bromosuccinimide (NBS) is a widely used and powerful brominating agent, it functions primarily as a source of electrophilic bromine and does not contain a hydantoin core [1]. In contrast, 5-BROMOHYDANTOIN is both a brominating agent and a hydantoin building block. This is a critical distinction when the synthetic goal is to install a hydantoin moiety rather than just perform a simple bromination. 5-BROMOHYDANTOIN can react via Friedel-Crafts alkylation to directly create a new hydantoin derivative, a transformation that is chemically impossible with NBS [2].

Brominating Agents NBS Reagent Selection

Primary Application Scenarios for 5-BROMOHYDANTOIN (CAS 173904-10-4) Based on Verified Evidence


Pharmaceutical Intermediate Synthesis: Production of 5-Arylhydantoins for Semisynthetic Antibiotics

5-BROMOHYDANTOIN is the preferred starting material for the synthesis of 5-arylhydantoins, particularly 5-(4-hydroxyphenyl)hydantoin. This compound is a critical intermediate in the enzymatic production of (R)-2-arylglycines, which are essential for the manufacture of semisynthetic penicillins and cephalosporins [1]. The evidence from Section 3 demonstrates that this reaction can be optimized using specific Lewis acid catalysts (YbCl3 for overall yield, Mg(ClO4)2 for para-selectivity), providing a flexible and efficient route to this high-value pharmaceutical intermediate [2].

Organic Synthesis Research: Catalyst Screening and Development for Friedel-Crafts Alkylation

The reaction between 5-BROMOHYDANTOIN and phenol serves as an excellent model system for evaluating and developing new Lewis acid or heterogeneous catalysts for Friedel-Crafts alkylation. As shown in Section 3, the reaction's outcome (yield and ortho/para selectivity) is highly sensitive to the catalyst used, providing a clear readout of catalyst performance [1]. This makes 5-BROMOHYDANTOIN a valuable research tool for discovering more efficient, selective, and environmentally friendly catalysts, such as the phosphate-based heterogeneous catalysts (HAP, FAP, NP) that have been successfully employed [2].

Agrochemical Discovery: Synthesis of Novel Hydantoin-Based Insecticides

5-BROMOHYDANTOIN is a versatile scaffold for creating novel hydantoin derivatives with potential agrochemical applications. It has been used as a starting material to synthesize brominated hydantoin derivatives that act as insecticides [1]. Its reactivity allows for further functionalization, enabling the exploration of structure-activity relationships in the development of new crop protection agents.

Technical Documentation Hub

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